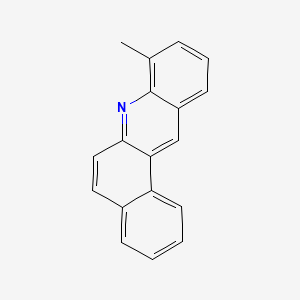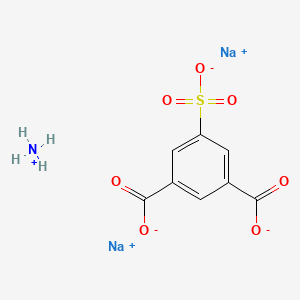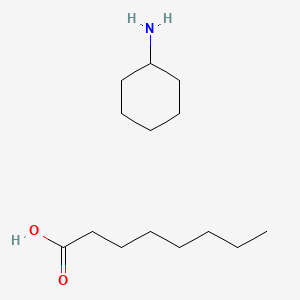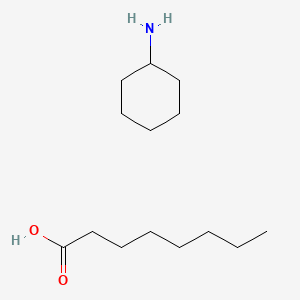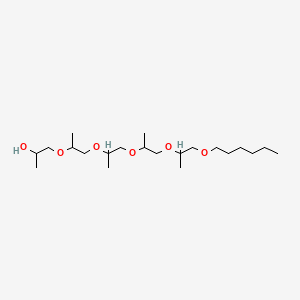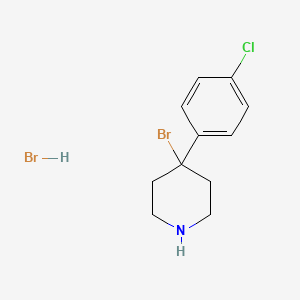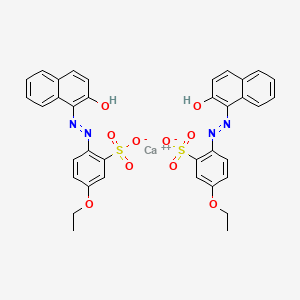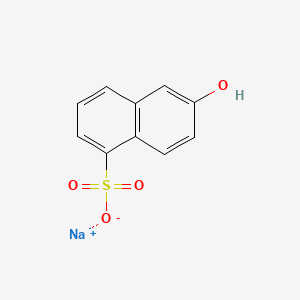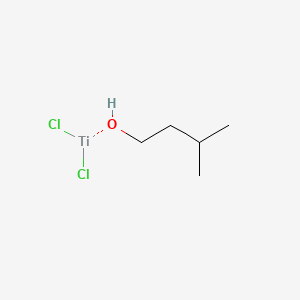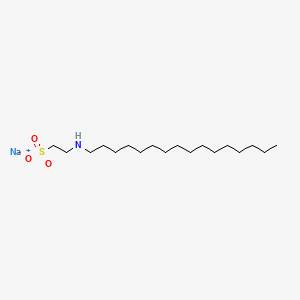
Galanthamine n-butylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Galanthamine n-butylcarbamate is a derivative of galanthamine, an alkaloid extracted from various plants such as the common snowdrop (Galanthus nivalis). This compound acts as an allosteric potentiating ligand on α7 nicotinic receptors in hippocampal neurons, making it a potential candidate for the treatment of Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of galanthamine n-butylcarbamate involves multiple steps, starting from commercially available materials. One of the key steps includes the Mitsunobu reaction, which is followed by an efficient intramolecular Heck reaction to form a tetracyclic lactol. This intermediate can then be elaborated to galanthamine through reductive amination .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of galanthamine from plant sources, followed by chemical modification to introduce the n-butylcarbamate group. This process ensures a consistent supply of the compound for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Galanthamine n-butylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule.
Reduction: Used to convert intermediates to the final product.
Substitution: Introduction of the n-butylcarbamate group through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: The Mitsunobu reaction employs reagents like triphenylphosphine and diethyl azodicarboxylate.
Major Products
The major product of these reactions is this compound, which retains the core structure of galanthamine while introducing the n-butylcarbamate group .
Applications De Recherche Scientifique
Galanthamine n-butylcarbamate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study allosteric modulation of nicotinic receptors.
Biology: Investigated for its neuroprotective properties and potential to prevent apoptosis in neurons.
Medicine: Explored as a treatment for Alzheimer’s disease due to its ability to enhance cholinergic neurotransmission.
Industry: Utilized in the development of new pharmaceuticals targeting neurodegenerative diseases
Mécanisme D'action
Galanthamine n-butylcarbamate exerts its effects by acting as an allosteric potentiating ligand on α7 nicotinic receptors. This enhances the receptor’s response to acetylcholine, leading to improved cholinergic neurotransmission. Additionally, it inhibits acetylcholinesterase, preventing the breakdown of acetylcholine in the synaptic cleft .
Comparaison Avec Des Composés Similaires
Similar Compounds
Galanthamine: The parent compound, primarily used for treating Alzheimer’s disease.
Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Rivastigmine: Similar to galanthamine, it inhibits both acetylcholinesterase and butyrylcholinesterase.
Uniqueness
Galanthamine n-butylcarbamate is unique due to its dual mechanism of action, acting both as an allosteric modulator and an acetylcholinesterase inhibitor. This dual action enhances its therapeutic potential compared to other similar compounds .
Propriétés
Numéro CAS |
138963-44-7 |
|---|---|
Formule moléculaire |
C22H30N2O4 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
[(12R,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] N-butylcarbamate |
InChI |
InChI=1S/C22H30N2O4/c1-4-5-11-23-21(25)27-16-8-9-22-10-12-24(2)14-15-6-7-17(26-3)20(19(15)22)28-18(22)13-16/h6-9,16,18H,4-5,10-14H2,1-3H3,(H,23,25)/t16-,18-,22?/m1/s1 |
Clé InChI |
NNDZUQPKOVVEPM-DVLOMUPFSA-N |
SMILES isomérique |
CCCCNC(=O)O[C@H]1C[C@@H]2C3(CCN(CC4=C3C(=C(C=C4)OC)O2)C)C=C1 |
SMILES canonique |
CCCCNC(=O)OC1CC2C3(CCN(CC4=C3C(=C(C=C4)OC)O2)C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


